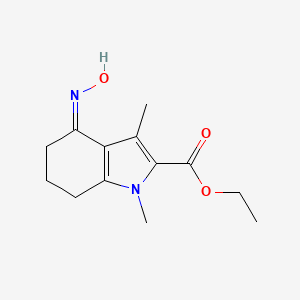![molecular formula C27H24BF4N B2599436 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 88064-87-3](/img/structure/B2599436.png)
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The tetrafluoroborate anion is often used to stabilize the pyridinium cation, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of a pyridine derivative with an appropriate alkylating agent in the presence of tetrafluoroboric acid or its salts. One common method includes the use of a three-neck round-bottom flask under an inert atmosphere, where the pyridine derivative is reacted with but-2-en-1-yl halide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of automated systems and real-time monitoring can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium cation can be attacked by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridine derivatives .
Aplicaciones Científicas De Investigación
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoroborate anion stabilizes the cation and enhances its reactivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butylpyridinium tetrafluoroborate
- 1-Methylpyridinium tetrafluoroborate
- 1-Ethylpyridinium tetrafluoroborate
Uniqueness
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is unique due to its specific structural features, which include the but-2-en-1-yl group and the triphenyl substitution on the pyridine ring. These structural elements confer distinct reactivity and stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
1-[(E)-but-2-enyl]-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N.BF4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h2-18,20-21H,19H2,1H3;/q+1;-1/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJZCSACGWEOE-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C=C/C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2599354.png)

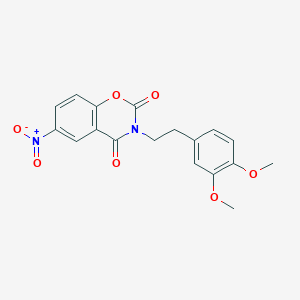
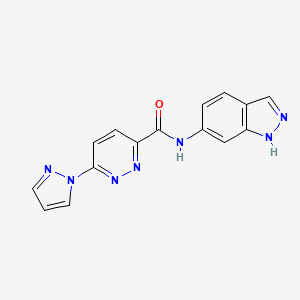
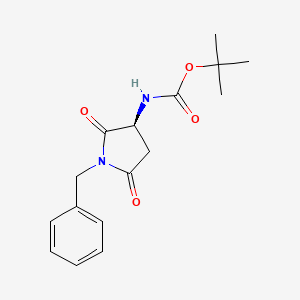
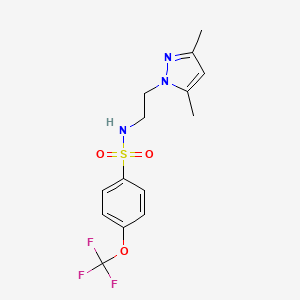
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
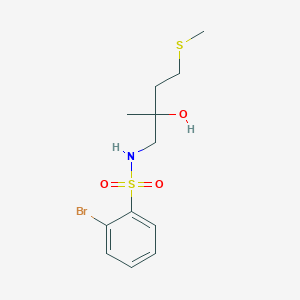

![4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2599369.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
![N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2599372.png)
